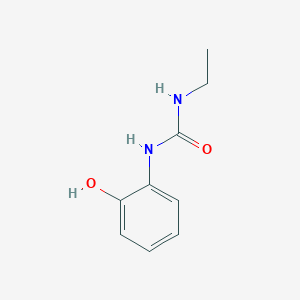

1-Ethyl-3-(2-hydroxyphenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-ethyl-3-(2-hydroxyphenyl)urea |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |

InChI Key |

UTXCNXIEFZCIIF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 3 2 Hydroxyphenyl Urea and Analogues

Classical Approaches in Urea (B33335) Synthesis

Traditional methods for urea synthesis have been the bedrock of chemical manufacturing for over a century, relying on well-established and robust reactions. These approaches are characterized by their broad applicability and have been instrumental in the large-scale production of a vast array of urea derivatives.

Phosgene-Based and Phosgene-Free Routes

The reaction of amines with phosgene (B1210022) (COCl₂) has historically been a dominant method for producing ureas. nih.gov This process typically involves the in-situ generation of an isocyanate intermediate from a primary amine, which then reacts with a second amine to form the urea. nih.gov While effective, the extreme toxicity of phosgene has driven the development of safer alternatives.

Phosgene-free routes often employ phosgene equivalents, such as triphosgene, a solid and therefore safer to handle reagent, or N,N'-carbonyldiimidazole (CDI). nih.gov These reagents react with amines to form activated intermediates that readily undergo substitution with another amine to yield the desired urea.

A notable phosgene-free approach involves the reaction of p-aminophenol with urea in the presence of hydrochloric acid to synthesize 1,3-bis(p-hydroxyphenyl)urea, a structural analog of the target compound. univpancasila.ac.id This method, with a reported yield of 99.49%, highlights a direct and high-yielding pathway to hydroxyphenyl ureas. univpancasila.ac.id

Reactions Involving Isocyanates and Amines

The most direct and widely used method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine. sciencemadness.orgrsc.org This reaction is typically a straightforward nucleophilic addition and proceeds under mild conditions with high yields. For the synthesis of 1-Ethyl-3-(2-hydroxyphenyl)urea, this would involve the reaction of 2-aminophenol (B121084) with ethyl isocyanate.

A general procedure for the synthesis of N-substituted ureas involves stirring the amine in a suitable solvent, followed by the addition of the isocyanate. rsc.org The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can often be isolated by simple filtration. rsc.org For instance, the synthesis of 1-phenylurea (B166635) from aniline (B41778) and potassium cyanate (B1221674) (which generates isocyanic acid in situ) in aqueous hydrochloric acid proceeds with a 94% yield. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Aniline | Potassium Cyanate | 1-Phenylurea | 94 | rsc.org |

| 3-Aminophenol | Potassium Cyanate | 1-(3-Hydroxyphenyl)urea | 67 | rsc.org |

| 4-Aminophenol | Potassium Cyanate | 1-(4-Hydroxyphenyl)urea | 89 | rsc.org |

This table presents yields for the synthesis of various hydroxyphenyl and phenyl ureas via the isocyanate route.

Carbamoyl (B1232498) Chloride-Mediated Syntheses

Carbamoyl chlorides, which can be prepared from a secondary amine and phosgene, offer another classical route to urea synthesis. sciencemadness.org The reaction of a carbamoyl chloride with a primary amine provides the corresponding urea. For example, N,N-diphenylcarbamoyl chloride can be heated with N-ethylaniline to produce 1-ethyl-1,3,3-triphenylurea. sciencemadness.org This method is particularly useful for the synthesis of highly substituted ureas.

Advanced and Green Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, a new generation of synthetic methods for urea formation has emerged. These advanced strategies prioritize the use of non-toxic reagents, catalytic processes, and atom economy.

Catalytic Dehydrogenative Coupling Reactions

A promising green approach to urea synthesis is the catalytic dehydrogenative coupling of amines and a C1 source, such as carbon dioxide or methanol. This method avoids the use of toxic phosgene and isocyanates. For instance, a copper(II) complex, [Cu(NH₃)₄(OH₂)SO₄], has been shown to catalyze the formation of urea from ammonium (B1175870) carbamate (B1207046) in an aqueous solution, achieving a yield of up to 18%. nih.gov While this specific example produces urea itself, the underlying principle of using a metal catalyst to facilitate the coupling of an amine with a carbonyl source holds potential for the synthesis of substituted ureas like this compound.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental to urea synthesis, with the reaction between an isocyanate and an amine being a prime example. vaia.com Modern advancements in this area focus on developing milder and more selective reaction conditions. A noteworthy "green" approach involves the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents. rsc.org This method has been successfully applied to synthesize a variety of ureas with good to excellent yields. rsc.org For example, the reaction of aniline with potassium isocyanate in aqueous HCl yields 1-phenylurea in 94% yield. rsc.org The synthesis of 1-(3-hydroxyphenyl)urea was also achieved with a 67% yield using this method. rsc.org This water-based, catalyst-free protocol represents a significant step towards a more sustainable production of ureas.

| Starting Amine | Reagent | Solvent | Product | Yield (%) | Reference |

| Aniline | Potassium Cyanate | aq. HCl | 1-Phenylurea | 94 | rsc.org |

| 3-Aminophenol | Potassium Cyanate | aq. HCl | 1-(3-Hydroxyphenyl)urea | 67 | rsc.org |

| 4-Aminophenol | Potassium Cyanate | aq. HCl | 1-(4-Hydroxyphenyl)urea | 89 | rsc.org |

This table illustrates the yields of various ureas synthesized via a green nucleophilic addition reaction in water.

Rearrangement Reactions (e.g., Hofmann, Curtius, Lossen)

Rearrangement reactions are foundational in organic synthesis for creating ureas, including this compound. These reactions characteristically proceed through an isocyanate intermediate, which is then trapped by an amine to form the desired urea linkage. masterorganicchemistry.comntu.edu.sg The Hofmann, Curtius, and Lossen rearrangements are classic examples of this strategy, each starting from a different functional group. rsc.orgyoutube.com

The Hofmann rearrangement utilizes a primary amide, which is treated with bromine and a strong base to form an isocyanate intermediate. masterorganicchemistry.comntu.edu.sg This isocyanate subsequently reacts with an amine. For the synthesis of the target compound, this would involve the reaction of ethyl isocyanate (generated from propionamide (B166681) via Hofmann rearrangement) with 2-aminophenol, or a more complex pathway starting with salicylamide.

The Curtius rearrangement offers a versatile route starting from an acyl azide, which undergoes thermal or photochemical rearrangement to yield the isocyanate with the expulsion of nitrogen gas. masterorganicchemistry.comrsc.org This method is advantageous as it avoids the harsh basic conditions and halogens of the Hofmann rearrangement. A plausible synthesis for this compound via this route could start with a derivative of salicylic (B10762653) acid, its conversion to an acyl azide, followed by rearrangement and subsequent reaction with ethylamine (B1201723). ntu.edu.sgorganic-chemistry.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. rsc.org This process is typically initiated by an activating agent. A recent development, termed "deprotective Lossen rearrangement," provides a direct transformation of N-nosylamides (Nms-amides) into unsymmetrical ureas, showcasing the ongoing evolution of these classic reactions for modern synthetic challenges. rsc.org

Table 1: Comparison of Rearrangement Reactions for Urea Synthesis

| Rearrangement | Starting Material | Key Reagents | Intermediate | General Applicability |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂ or other halogen, NaOH/KOH | N-haloamide, Isocyanate | Useful but can be limited by harsh basic conditions and substrate sensitivity. ntu.edu.sgrsc.org |

| Curtius | Acyl Azide | Heat or UV light | Isocyanate | Broad scope, avoids harsh reagents, and allows for isolation of the isocyanate if needed. masterorganicchemistry.comorganic-chemistry.org |

| Lossen | Hydroxamic Acid / Derivatives | Activating Agent (e.g., Ac₂O, SOCl₂) | O-Acyl Hydroxamate, Isocyanate | Milder than Hofmann, applicable to various substrates, including protected amines. rsc.org |

Utilization of CO₂ as a C1 Building Block

In response to the growing need for sustainable and green chemistry, carbon dioxide (CO₂) has emerged as a viable and renewable C1 building block for chemical synthesis. nih.gov The synthesis of ureas from CO₂ and amines is a significant area of research, focused on the efficient fixation of CO₂ into valuable chemical products. organic-chemistry.orgnih.gov This approach is an alternative to traditional methods that often rely on hazardous reagents like phosgene.

The direct synthesis of substituted ureas from CO₂, an amine, and a second, different amine (like ethylamine and 2-aminophenol) is challenging due to the high stability of CO₂ and the need for selective C-N bond formation. nih.govnih.gov Research has focused on developing powerful catalytic systems to overcome these hurdles. These methods often involve dehydration agents or specialized catalysts to drive the reaction towards the urea product. nih.gov A notable advancement is the development of a metal-free method that enables the synthesis of urea derivatives from CO₂ at atmospheric pressure and room temperature, highlighting a significant step towards more environmentally benign chemical manufacturing. organic-chemistry.org

Table 2: Selected Methodologies for Urea Synthesis from CO₂

| Catalytic System / Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Catalytic Dehydration | Amines, CO₂ | Various catalysts (e.g., metal complexes), Dehydrating agents | Focuses on removing water to shift equilibrium towards urea formation. nih.gov |

| Hydroxyapatite Catalyst | Ammonia (B1221849), CO₂ | 95-120 °C, 1 bar CO₂ | A sustainable method using a green catalyst for the Bazarov reaction. nih.gov |

| Metal-Free Synthesis | Amines, CO₂ | Room Temperature, Atmospheric Pressure | Represents a highly desirable, mild, and green approach to urea synthesis. organic-chemistry.org |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, resource economy, and environmental friendliness over traditional stepwise synthetic routes. beilstein-journals.org These strategies involve combining three or more reactants in a single reaction vessel to form a complex product, thereby reducing the need for intermediate purification steps, saving time, and minimizing waste. asianpubs.orgtandfonline.com

Several one-pot methodologies have been developed for the synthesis of substituted ureas. One such method involves the use of chlorosulfonyl isocyanate, which reacts with an amine and is then hydrolyzed in situ to generate the urea derivative in high yield and purity. asianpubs.org Another practical approach describes the synthesis of N-substituted ureas in water without the need for a catalyst or organic co-solvent, which is particularly attractive from a green chemistry perspective. rsc.org The synthesis of N-monosubstituted ureas has also been achieved in a one-pot process starting from nitriles via a Tiemann rearrangement, demonstrating the versatility of these efficient synthetic strategies. lookchem.com

Table 3: Examples of One-Pot Syntheses for Urea Derivatives

| Method | Key Reagents | Solvent | Advantages |

|---|---|---|---|

| Chlorosulfonyl Isocyanate | Amine, Chlorosulfonyl isocyanate | Organic Solvent | Convenient, high yield, and suitable for commercial preparation. asianpubs.org |

| Aqueous Synthesis | Amine, Potassium isocyanate | Water | Catalyst-free, environmentally friendly, simple workup, and scalable. rsc.org |

| Tiemann Rearrangement | Nitrile, Hydroxylamine, Benzenesulfonyl chloride | N/A (One-pot process) | Provides direct access to N-monosubstituted ureas from a wide range of nitriles. lookchem.com |

Synthetic Exploration of Derivatives and Analogues

Systematic Structural Modifications for Targeted Research

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR) in fields such as medicinal chemistry and materials science. nih.govnih.gov By systematically modifying the chemical structure, researchers can fine-tune the compound's properties to achieve a desired biological effect or material characteristic. nih.gov

Synthesis of Isotopic Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms. By replacing specific atoms (such as ¹²C, ¹⁴N, or ¹H) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D), scientists can trace the path of these atoms through a chemical transformation.

For example, in studying the synthesis of ureas using CO₂ as a C1 building block, employing ¹³CO₂ would allow researchers to confirm that the carbonyl carbon in the final urea product originates directly from the carbon dioxide feedstock. This can be definitively tracked using techniques like ¹³C NMR spectroscopy or mass spectrometry. Similarly, to investigate the mechanism of a rearrangement reaction, one could synthesize a starting material with an ¹⁵N-labeled amide or amine group. Following the position of the ¹⁵N atom in the product would provide unambiguous evidence for the proposed migration steps. While specific literature on the isotopic labeling of this compound is not detailed, the general principles are a cornerstone of mechanistic organic chemistry and would be applied in a straightforward manner, for example, by using isotopically labeled ethylamine or 2-aminophenol as starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of molecules. It is based on the interaction of atomic nuclei with an external magnetic field.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural assignment of organic compounds.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a related compound, 1,3-bis(p-hydroxyphenyl)urea, signals for the amide protons appear at a chemical shift (δH) of 9.0237 ppm. univpancasila.ac.id Aromatic protons show resonances at 7.1857 ppm (doublet) and 6.6746 ppm (doublet). univpancasila.ac.id For 1-Ethyl-3-(2-hydroxyphenyl)urea, the ethyl group protons and the protons of the phenyl ring would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For urea (B33335), the carbonyl carbon (C=O) resonance is a key diagnostic signal. chemicalbook.com In a study of cellulose (B213188) dissolved in a NaOH/urea solution, the ¹³C resonance of urea showed a slight downfield shift of about 0.040 ppm upon the addition of cellulose, indicating a weak interaction. researchgate.net The chemical shifts of the carbon atoms in the ethyl group and the hydroxyphenyl ring of this compound would provide further confirmation of the structure.

| ¹H NMR Data for a Related Compound: 1,3-bis(p-Hydroxyphenyl)urea |

| Chemical Shift (δH) in ppm |

| 9.0237 (singlet) |

| 7.1857 (doublet) |

| 6.6746 (doublet) |

| Solvent: d6-DMSO univpancasila.ac.id |

| ¹³C NMR Data for Urea |

| Chemical Shift (δ) in ppm |

| ~160 |

| Note: The exact chemical shift can vary depending on the solvent and other experimental conditions. |

Advanced NMR Techniques (e.g., ¹⁵N NMR, Solid-State NMR)

Advanced NMR techniques provide deeper insights into the molecular structure and dynamics.

¹⁵N NMR Spectroscopy:

Nitrogen-15 (¹⁵N) NMR is a valuable tool for studying nitrogen-containing compounds like ureas. huji.ac.il Although ¹⁵N is less sensitive than ¹H, it offers a wide range of chemical shifts that are sensitive to the electronic environment of the nitrogen atoms. huji.ac.il For ethylurea, ¹⁵N NMR data has been reported, and similar studies on this compound would help in characterizing the two distinct nitrogen environments. spectrabase.com The use of ¹⁵N-enriched samples can significantly enhance the signal-to-noise ratio in ¹⁵N NMR spectra. huji.ac.il Real-time studies of the urea cycle in perfused rat liver have demonstrated the utility of ¹⁵N NMR in monitoring metabolic pathways involving urea and its precursors. nih.gov

Solid-State NMR:

Solid-state NMR (ssNMR) is used to study molecules in the solid phase, providing information about their conformation and packing in the crystal lattice. This technique would be particularly useful for analyzing the hydrogen bonding network in solid this compound, involving the urea and hydroxyl groups.

2D NMR Experiments for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons, helping to identify adjacent protons in the ethyl group and the aromatic ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This would allow for the direct assignment of protons to their corresponding carbon and nitrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the urea linkage and the attachment of the ethyl and hydroxyphenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the conformation of the molecule, including the relative orientation of the ethyl and hydroxyphenyl groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in a molecule. The FT-IR spectrum of a urea derivative typically shows characteristic absorption bands. For urea itself, prominent peaks are observed for N-H stretching vibrations (around 3200-3600 cm⁻¹), C=O (carbonyl) stretching (around 1700 cm⁻¹), and N-H bending vibrations (around 1600-1650 cm⁻¹). docbrown.info In a study of urea formaldehyde (B43269) resins, strong absorptions were detected at 1637 cm⁻¹ (Amide I, C=O stretching) and 1554 cm⁻¹ (Amide II, N-H bending and C-N stretching). researchgate.net The FT-IR spectrum of this compound would be expected to show these characteristic urea peaks, in addition to bands corresponding to the vibrations of the ethyl and hydroxyphenyl groups, such as C-H stretching and bending, and O-H stretching of the phenolic hydroxyl group. The analysis of urea in urine by FT-IR has shown a characteristic peak at 1641 cm⁻¹.

| Typical FT-IR Absorption Bands for Urea Derivatives |

| Wavenumber (cm⁻¹) |

| 3200-3600 |

| ~1700 |

| 1600-1650 |

| ~1450 & ~1150 |

| Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the specific molecular structure. docbrown.info |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. In the Raman spectrum of urea in an ethanol (B145695) solution, a significant band attributed to the symmetric C-N stretching of urea is observed around 996-997 cm⁻¹. azom.com This band is reported to be at about 1010 cm⁻¹ for solid urea. azom.com For this compound, Raman spectroscopy would provide additional information on the skeletal vibrations of the molecule and could be used to study intermolecular interactions, such as hydrogen bonding.

Correlation of Vibrational Modes with Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of specific chemical bonds. americanpharmaceuticalreview.commdpi.comazolifesciences.com The vibrational spectrum of this compound is determined by the collective vibrational modes of its functional groups: the substituted phenyl ring, the urea bridge (-NH-CO-NH-), the ethyl group (-CH2-CH3), and the hydroxyl group (-OH). The precise frequencies of these modes are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical and experimental studies on analogous compounds like phenylurea, substituted phenols, and other urea derivatives provide a strong basis for assigning the expected vibrational modes of this compound. nih.govorientjchem.orgnih.gov

Key Vibrational Mode Correlations:

N-H and O-H Stretching: The N-H stretching vibrations of the urea moiety are typically observed as strong, broad bands in the region of 3300-3500 cm⁻¹. orientjchem.org The presence of the intramolecular hydrogen bond between the phenolic -OH group and the urea's carbonyl oxygen, as well as intermolecular hydrogen bonding, would likely cause a red shift (a shift to lower wavenumber) and broadening of both the O-H and N-H stretching bands. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected to appear above 3000 cm⁻¹. orientjchem.org Aliphatic C-H stretching modes from the ethyl group will be observed in the 2850-3000 cm⁻¹ region.

C=O (Amide I) Stretching: The C=O stretching vibration of the urea group is one of the most characteristic and intense bands in the IR spectrum, typically found in the 1630-1680 cm⁻¹ range. orientjchem.org Its exact position is sensitive to hydrogen bonding; stronger hydrogen bonding shifts the peak to a lower frequency.

N-H Bending and C-N Stretching (Amide II & III): The Amide II band, a mix of N-H bending and C-N stretching, appears around 1550-1620 cm⁻¹. The Amide III band, a more complex mix of vibrations, is found in the 1200-1400 cm⁻¹ range.

Phenyl Ring Modes: The phenyl ring exhibits characteristic stretching vibrations around 1600, 1580, 1490, and 1440 cm⁻¹. orientjchem.org The substitution pattern on the ring influences the intensity and position of these bands.

C-O Stretching: The C-O stretching of the phenolic group is expected in the 1200-1260 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch | Phenolic -OH | 3200-3400 | Strong, Broad | Shifted due to hydrogen bonding. |

| N-H Stretch | Urea -NH | 3300-3500 | Strong, Broad | Likely two distinct bands for each N-H group. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Medium | |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850-3000 | Medium-Strong | Asymmetric and symmetric modes. |

| C=O Stretch (Amide I) | Urea Carbonyl | 1630-1680 | Very Strong | Position sensitive to H-bonding. |

| C=C Stretch | Phenyl Ring | 1440-1610 | Medium-Strong | Multiple bands expected. |

| N-H Bend (Amide II) | Urea -NH | 1550-1620 | Strong | Coupled with C-N stretching. |

| C-N Stretch (Amide III) | Urea C-N | 1200-1400 | Medium | Coupled with other modes. |

| C-O Stretch | Phenolic C-O | 1200-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically with an error of less than 5 ppm). researchgate.netnih.gov This allows for the unambiguous determination of the elemental formula of a compound from its exact mass. msu.edu

For this compound, the molecular formula is C₉H₁₂N₂O₂. The expected exact mass of the neutral molecule and its protonated form ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), can be calculated with high precision.

Interactive Data Table: Calculated Exact Masses for this compound

| Species | Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| Neutral Molecule [M] | C₉H₁₂N₂O₂ | 180 | 180.08988 |

| Protonated Ion [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181 | 181.09770 |

| Sodiated Ion [M+Na]⁺ | C₉H₁₂N₂O₂Na⁺ | 203 | 203.07967 |

Note: Calculations are based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ²³Na.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. nih.govuni-saarland.de Analyzing this fragmentation pattern provides valuable information about the molecule's structure. libretexts.orgwhitman.edu For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments.

Plausible Fragmentation Pathways:

Cleavage of the Urea Bridge: The C-N bonds of the urea moiety are common points of cleavage. A key fragmentation would be the cleavage to form an ethyl isocyanate radical cation and a 2-aminophenol (B121084) fragment, or vice-versa.

Loss of the Ethyl Group: Cleavage of the bond between the nitrogen and the ethyl group (α-cleavage) would result in the loss of an ethyl radical (•C₂H₅), leading to a significant [M-29]⁺ ion.

Fragmentation of the Phenyl Ring: The hydroxyphenyl group can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) from the phenolic structure, leading to an [M-28]⁺ fragment. The phenyl cation itself ([C₆H₅]⁺, m/z 77) is a common fragment for aromatic compounds. docbrown.info

Interactive Data Table: Predicted Key Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion Formula | Proposed Structure/Origin |

| 181 | [C₉H₁₃N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 152 | [C₇H₉N₂O₂]⁺ | Loss of ethyl group (•C₂H₅) from [M+H]⁺ |

| 120 | [C₇H₆NO]⁺ | Cleavage of urea, forming a fragment from the hydroxyphenyl isocyanate ion. |

| 109 | [C₆H₇NO]⁺ | 2-Aminophenol fragment from urea cleavage. |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation from further fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. bioglobax.comresearchgate.net

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis light by this compound is dominated by its chromophores—the parts of the molecule that absorb light. du.edu.eg The primary chromophores are the phenyl ring and the carbonyl group (C=O) of the urea moiety. The hydroxyl (-OH) and amino (-NH-) groups act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophores.

π → π* Transitions: These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. They are characteristic of aromatic systems and groups with double bonds like C=O. For the substituted benzene (B151609) ring in this molecule, these transitions are expected to produce strong absorption bands, likely in the 200-280 nm range. nih.gov The presence of the -OH group (an auxochrome) typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding (π) orbital. These transitions are generally of lower intensity than π → π transitions and occur at longer wavelengths, potentially appearing as a shoulder on the main absorption band. du.edu.eg

The UV-Vis spectrum of this compound in a non-polar solvent would be expected to show a primary absorption maximum (λ_max) around 270-280 nm, characteristic of a substituted phenol (B47542), with potential shoulders representing other transitions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Correlation with UV-Vis Data

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict and interpret electronic absorption spectra. scirp.orgcase.edu It is highly effective for correlating theoretical electronic transitions with experimentally observed UV-Vis spectra. researchgate.netwhiterose.ac.uk

For this compound, a TD-DFT calculation would involve:

Geometry Optimization: First, the ground-state molecular geometry is optimized using Density Functional Theory (DFT).

Excitation Energy Calculation: TD-DFT is then used to calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

Orbital Analysis: The calculations provide detailed information about the molecular orbitals involved in each electronic transition. This allows for the precise assignment of spectral bands to specific transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. scirp.org

A TD-DFT study would likely confirm that the main absorption bands of this compound arise from π → π* transitions localized on the hydroxyphenyl ring, with contributions from the urea moiety. The calculations can also model the effect of different solvents on the spectrum, providing a deeper understanding of solute-solvent interactions. nih.gov This theoretical analysis is invaluable for accurately assigning the features of the experimental UV-Vis spectrum to the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed three-dimensional model of the molecule and its packing within the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

The packing of molecules within the crystal is driven by a combination of steric effects and the formation of favorable intermolecular interactions. In many urea derivatives, a common feature is the formation of hydrogen-bonded tapes or chains.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogues)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c, P21/n, or similar |

| Z (molecules per unit cell) | 4 or 8 |

| Key Bond Lengths (Å) | C=O ~1.25, C-N ~1.35, C-C (aromatic) ~1.39, C-O ~1.36 |

Analysis of Intermolecular Interactions within the Crystal Lattice

The stability of the crystal lattice of this compound would be primarily governed by a network of intermolecular hydrogen bonds. The urea group itself is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the hydroxyl group (-OH) on the phenyl ring provides an additional hydrogen bond donor site.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (urea) | C=O (urea) |

| Hydrogen Bond | N-H (urea) | O-H (phenyl) |

| Hydrogen Bond | O-H (phenyl) | C=O (urea) |

| Hydrogen Bond | O-H (phenyl) | N (urea) |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be investigated for a complete solid-state characterization. The presence of flexible groups like the ethyl chain and the potential for different hydrogen bonding arrangements could favor the existence of multiple polymorphic forms.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, offers a powerful strategy to modify the physicochemical properties of a compound. Urea and its derivatives are well-known to be excellent co-crystal formers. nih.gov Given the hydrogen bonding capabilities of this compound, it is a prime candidate for co-crystallization with other molecules that possess complementary hydrogen bond donors and acceptors. Such studies could lead to new solid forms with tailored properties. For example, co-crystallization with other active pharmaceutical ingredients or pharmaceutically acceptable coformers could be explored. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies: A Notable Absence of Data

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the properties of molecules. However, specific DFT studies on 1-Ethyl-3-(2-hydroxyphenyl)urea are not found in the reviewed literature.

Geometry Optimization and Molecular Structure Analysis

There are no published studies detailing the optimized geometry and molecular structure of this compound. Such an analysis would typically involve the calculation of the molecule's most stable three-dimensional conformation, providing insights into its shape and the spatial arrangement of its atoms.

Comparison of Theoretical and Experimental Geometries

A comparison between theoretical predictions and experimental data, such as from X-ray diffraction (XRD), is a standard practice for validating computational models. The absence of both computational studies and published experimental crystal structures for this compound makes this crucial validation impossible at this time. Consequently, there is no data available on its bond lengths and bond angles.

Basis Set Selection and Computational Methodology

Discussions on the appropriate basis sets and computational methodologies are foundational to any quantum chemical study. While general principles of basis set selection are well-established, there are no specific recommendations or applications of these principles documented for the computational analysis of this compound.

Electronic Structure and Reactivity Descriptors: An Uncharted Territory

The electronic properties of a molecule are key to understanding its behavior in chemical reactions. For this compound, this area remains unexplored.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. This includes determining the HOMO-LUMO energy gap, electron affinity, and ionization potential. Regrettably, no such data has been reported for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.org This analysis is crucial for investigating intramolecular bonding, charge transfer, and the stabilizing effects of hyperconjugation. rsc.org

Charge Transfer and Donor-Acceptor Interactions: In the context of this compound, NBO analysis elucidates the donor-acceptor interactions that contribute to its stability. These interactions involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uba.ar The primary donor orbitals are the lone pairs (n) on the oxygen and nitrogen atoms, while the principal acceptor orbitals are the antibonding (σ* and π*) orbitals associated with the urea (B33335) and phenyl ring framework.

Key interactions expected within the molecule include:

n → π : Delocalization of a nitrogen or oxygen lone pair into the antibonding π orbital of the carbonyl group (C=O). This interaction is characteristic of amides and ureas and contributes to the planarization of the nitrogen atoms and the delocalization of charge across the N-C-O system.

n → σ : Interactions involving the delocalization of a lone pair from an oxygen or nitrogen atom into an adjacent antibonding σ orbital. For instance, studies on similar structures like 2-(2-Hydroxyphenyl)-1-azaazulene reveal that n_O → σ_C-C and n_N → σ_C-C interactions are significant in determining molecular geometry and stability. nih.gov

π → π : Electron delocalization from the filled π orbitals of the phenyl ring to the antibonding π orbitals within the ring and the adjacent urea moiety.

The table below summarizes the principal types of donor-acceptor interactions that NBO analysis would investigate in this compound.

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Significance |

| n(N) | π(C=O) | Lone Pair → Antibonding π | Resonance stabilization of the urea group, charge delocalization. |

| n(O) (hydroxyl) | σ(C-C) (phenyl) | Lone Pair → Antibonding σ | Influences rotational barriers and ring electronics. |

| π(C=C) (phenyl) | π(C=O) | Bonding π → Antibonding π | Intramolecular charge transfer between the phenyl ring and urea group. |

| σ(C-H) (ethyl) | σ(N-C) | Bonding σ → Antibonding σ | Hyperconjugative stabilization, influence on local geometry. |

Atomic Charge Analysis

Atomic charge analysis provides a quantitative method for distributing the total electron density of a molecule among its constituent atoms. This distribution is critical for understanding electrostatic potential, intermolecular interactions, and chemical reactivity. The most common methods are Mulliken population analysis and the Quantum Theory of Atoms in Molecules (AIM).

Mulliken Charge Analysis: This method partitions the electron density based on the basis functions used in the quantum chemical calculation. While computationally straightforward, its results can be highly dependent on the choice of basis set. For this compound, a Mulliken analysis would be expected to show a significant negative charge on the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as on the nitrogen atoms. Conversely, the hydrogen atoms attached to the nitrogens and the hydroxyl oxygen would exhibit positive charges, highlighting their acidic character. The carbon atom of the carbonyl group would carry a partial positive charge due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

Atoms in Molecules (AIM) Analysis: AIM theory provides a more rigorous method for dividing the molecular space into atomic basins based on the topology of the electron density. This approach gives a less basis-set-dependent and more physically meaningful charge distribution. An AIM analysis would similarly identify the electronegative and electropositive centers within the molecule, providing a detailed map of the electrostatic potential that governs how the molecule interacts with other chemical species.

The partial charge distribution is fundamental to understanding the molecule's behavior. For example, the electrostatic attraction or repulsion between atoms, as determined by their partial charges, can significantly influence both intra- and intermolecular interactions. nih.gov

Global Reactivity Descriptors

Hardness (η) and Softness (S): Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.gov Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. nih.gov

Electrophilicity Index (ω): The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential (μ) and hardness (η). Molecules with high electrophilicity are effective at stabilizing charge transferred from a nucleophile.

For this compound, the presence of both electron-donating (hydroxyl, ethylamino) and electron-withdrawing (carbonyl) groups suggests a relatively small HOMO-LUMO gap. This would classify it as a moderately soft molecule, susceptible to polarization and possessing potential for significant chemical reactivity and non-linear optical properties. nih.gov

| Descriptor | Formula | Interpretation for Reactivity |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | A smaller gap implies higher reactivity and easier electronic excitation. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer; higher hardness means lower reactivity. nih.gov |

| Chemical Softness (S) | 1 / η | Measures the ease of polarization; higher softness means higher reactivity. nih.gov |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ (E_HOMO + E_LUMO)/2) | Quantifies the molecule's ability to act as an electron acceptor. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. The NLO response of a molecule is governed by its hyperpolarizability. Organic molecules featuring both an electron-donor group and an electron-acceptor group connected by a π-conjugated system can exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). In this compound, the hydroxyl-substituted phenyl ring acts as the electron-donor system, while the urea moiety can function as the acceptor, creating a potential ICT pathway.

First Hyperpolarizability Calculations

The most critical parameter for second-order NLO materials is the first hyperpolarizability (β). Its magnitude is a primary indicator of a molecule's potential for applications like second-harmonic generation (SHG). Computational chemistry, particularly DFT methods, is widely used to calculate the components of the β tensor. inoe.ro

The total first hyperpolarizability (β_tot) is calculated from the individual tensor components. The results are often compared to a standard reference material, such as urea, to gauge their potential. nih.govinoe.ro For instance, theoretical studies on other organic molecules have shown β values many times higher than that of urea, indicating promising NLO behavior. inoe.ro The calculation of β is sensitive to the chosen computational method and basis set, requiring careful selection to ensure accuracy. researchgate.net

Relationship to Molecular Structure and Electronic Transitions

The magnitude of the first hyperpolarizability (β) is intrinsically linked to the molecule's electronic structure. A significant NLO response requires:

Asymmetry in Charge Distribution: The molecule must lack a center of inversion and possess a large dipole moment. The structure of this compound is inherently asymmetric.

Intramolecular Charge Transfer (ICT): The presence of donor (hydroxyphenyl) and acceptor (urea) groups facilitates charge movement across the molecule upon excitation by an electric field.

Small HOMO-LUMO Gap: The energy difference between the ground state and the relevant excited state is crucial. A smaller energy gap, corresponding to the HOMO-LUMO gap, leads to easier electronic transitions and typically enhances the β value. nih.gov Molecules with a small gap are more easily polarized, which directly contributes to a larger NLO response. nih.gov

Therefore, the features that make this compound a "soft" molecule in reactivity terms (a small HOMO-LUMO gap) are the same features that give it potential as an NLO material.

| Property | Relationship to NLO Activity |

| Dipole Moment (μ) | A large ground-state dipole moment often correlates with a significant NLO response. |

| Polarizability (α) | Represents the linear response to an electric field; a prerequisite for hyperpolarizability. |

| First Hyperpolarizability (β) | The key metric for second-order NLO effects; enhanced by ICT and a small energy gap. |

| HOMO-LUMO Gap | A smaller gap generally leads to a larger β value due to more facile electronic transitions. nih.gov |

Thermodynamic Properties and Stability Analysis

Computational methods can be used to predict the thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and entropy (S°). These values are essential for understanding the molecule's stability relative to other isomers or conformers and for predicting the feasibility of chemical reactions.

For a flexible molecule like this compound, a key aspect of stability analysis is the investigation of different conformations. Rotation around the C-N and C-C single bonds can lead to various conformers with different energies. For example, theoretical studies on similar molecules have shown that the relative stability of conformers can be on the order of several kJ/mol. nih.gov A full thermodynamic analysis would involve calculating the energies of all stable conformers to identify the global minimum energy structure. This analysis also provides values for heat capacity (C_p), which describes how the molecule's internal energy changes with temperature. nist.gov Intramolecular hydrogen bonding, for instance between the hydroxyl proton and the carbonyl oxygen, can add significant structural stability to specific conformers. inoe.ro

| Thermodynamic Parameter | Significance |

| Enthalpy of Formation (ΔH_f°) | The heat absorbed or released during the formation of the compound from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔG_f°) | Indicates the spontaneity of the compound's formation under standard conditions. A negative value implies a spontaneous process. |

| Entropy (S°) | A measure of the randomness or disorder of the molecule. |

| Heat Capacity (C_p) | The amount of heat required to raise the temperature of the substance by one degree. |

| Relative Conformational Energy (ΔE) | The energy difference between various rotational isomers, used to determine the most stable molecular structure. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular behavior over time, offering insights that are not available from static quantum mechanical calculations. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, interactions with the environment, and self-assembly processes.

MD simulations can reveal how the flexibility of this compound changes in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. By analyzing the trajectory of the simulation, one can determine which parts of the molecule are rigid and which are flexible. This information is critical for understanding how the molecule might interact with a biological target.

The interaction of a solute with solvent molecules is key to its solubility and behavior in solution. Radial Distribution Functions (RDFs) are a common tool used to analyze MD simulation data to understand the structure of the solvent around the solute. For this compound in water, RDFs would be calculated for the distribution of water oxygen and hydrogen atoms around specific atoms in the solute, such as the urea hydrogens and oxygens, and the hydroxyl group on the phenyl ring. This would provide a detailed picture of the hydrogen bonding network between the solute and solvent.

Urea derivatives are known to form strong hydrogen bonds, which can lead to self-assembly into larger structures in both solution and the solid state. nih.gov MD simulations can be used to study the process of self-assembly, revealing the preferred modes of interaction and the structure of the resulting aggregates. These simulations can help to understand the driving forces behind self-assembly, which can include hydrogen bonding and π-π stacking interactions. nih.gov

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule, which can be obtained from high-level quantum mechanical calculations. This analysis provides a rigorous definition of atoms in molecules, chemical bonds, and molecular structure. By locating critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding the behavior of this compound.

Atom in Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atom in Molecule (AIM) analysis, is a powerful computational method used to elucidate the nature of chemical bonds and other interactions within a molecular system. wikipedia.org This theory, developed by Richard Bader and his research group, is founded on the topological analysis of the electron density distribution, a physically observable quantity. wikipedia.org By identifying critical points in the electron density and analyzing the paths of the electron density gradient, AIM can characterize the type and strength of atomic interactions, including covalent bonds and weaker non-covalent interactions such as hydrogen bonds. wikipedia.org

For this compound, an AIM analysis would be particularly insightful for characterizing the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the oxygen of the urea carbonyl group (C=O). This interaction is expected to be a dominant feature influencing the molecule's conformation and properties.

The analysis focuses on Bond Critical Points (BCPs), which are locations between two interacting atoms where the electron density is at a minimum along the line connecting them but is a maximum in the perpendicular directions. Several key parameters are calculated at these BCPs to describe the interaction:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP. Higher values typically indicate a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of shared or covalent interactions) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals interactions).

Total Electron Energy Density (H(r)) : The sum of the kinetic energy density (G(r)) and the potential energy density (V(r)). The sign of H(r) can help distinguish between different types of interactions. A negative H(r) suggests a significant sharing of electrons, typical of stronger hydrogen bonds with some covalent character, while a positive H(r) indicates a predominantly electrostatic, closed-shell interaction.

Ratio of Kinetic to Potential Energy Density (|V(r)|/G(r)) : For hydrogen bonds, this ratio provides further insight. A ratio greater than 2 indicates a significant covalent character, while a value between 1 and 2 is typical for hydrogen bonds of intermediate strength. A value less than 1 suggests weak, electrostatic interactions.

Table 1: Hypothetical AIM Parameters for Key Interactions in this compound at a Bond Critical Point (BCP)

| Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Electron Energy Density (H(r)) (a.u.) |

| O-H···O=C | 0.035 | +0.095 | -0.002 |

| N-H···O (hydroxyl) | 0.015 | +0.050 | +0.001 |

| C-H···π | 0.008 | +0.025 | +0.0005 |

This table is generated based on typical values for similar interactions found in computational chemistry literature and is for illustrative purposes only.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. protheragen.aiescholarship.org It is based on the relationship between the electron density (ρ) and the Reduced Density Gradient (RDG), a dimensionless quantity derived from the density and its first derivative. protheragen.ai The RDG is defined as:

This method allows for the identification of regions in space where non-covalent interactions occur. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) provides a powerful tool for characterizing these interactions. youtube.com

In these plots:

Strong, attractive interactions , such as hydrogen bonds, appear as spikes at negative values of sign(λ₂)ρ.

Weak, attractive interactions , like van der Waals forces, appear as spikes near zero.

Strong, repulsive interactions , such as steric clashes, are found at positive values of sign(λ₂)ρ.

For this compound, an NCI/RDG analysis would visually complement the quantitative data from AIM. It would generate 3D isosurfaces within the molecule, color-coded to represent the nature of the non-covalent interactions.

The key features expected from an NCI/RDG analysis of this molecule would be:

A prominent, large, green-to-blue isosurface located between the phenolic hydroxyl group and the urea carbonyl oxygen, unequivocally identifying the strong intramolecular hydrogen bond. researchgate.net

Additional smaller, green isosurfaces indicating weaker van der Waals interactions between the ethyl group and the phenyl ring, as well as between the urea moiety and the aromatic system.

Potentially, reddish, disc-shaped isosurfaces in the center of the phenyl ring, indicating steric repulsion or ring strain.

While specific NCI/RDG plots for this compound are not published, the expected findings can be summarized in a data table format that correlates the type of interaction with the visual and graphical features of the analysis.

Table 2: Expected NCI/RDG Analysis Findings for this compound

| Interaction Type | Location | Expected sign(λ₂)ρ value | Isosurface Color |

| Intramolecular Hydrogen Bond (O-H···O=C) | Between hydroxyl H and carbonyl O | Large and negative | Blue |

| Van der Waals Interactions | Between ethyl group and phenyl ring | Near zero | Green |

| Steric Repulsion | Center of the phenyl ring | Positive | Red |

This table is a qualitative representation of expected results based on the principles of NCI/RDG analysis and is for illustrative purposes.

Together, AIM and NCI/RDG analyses provide a comprehensive theoretical framework for understanding the subtle but crucial non-covalent forces that dictate the structure, stability, and ultimately the function of this compound. wikipedia.orgescholarship.org

Intermolecular Interactions and Supramolecular Assemblies

Supramolecular Architectures and Self-Assembly

The interplay of the aforementioned intermolecular interactions drives the self-assembly of 1-Ethyl-3-(2-hydroxyphenyl)urea into well-defined supramolecular architectures.

Formation of Helical Chains and Ordered Networks

Research on oligomeric aromatic ureas has demonstrated their propensity to form helical structures. nih.gov Specifically, N,N'-linked oligoureas can adopt a helical secondary structure stabilized by a network of hydrogen bonds. nih.gov While this compound is a monomer, the fundamental interactions that drive helical formation in oligomers are also present in its self-assembly. The directional nature of hydrogen bonding can lead to the formation of one-dimensional chains, which can then further organize into more complex networks. The specific substitution pattern on the phenyl ring and the nature of the alkyl substituent can influence the pitch and stability of such helical arrangements.

The combination of strong hydrogen bonding and π-stacking interactions in N,N'-diaryl ureas can lead to the formation of well-ordered, multilayered structures. nih.gov It is plausible that this compound molecules self-assemble into similar ordered networks, where hydrogen-bonded chains are further stabilized by interactions between the phenyl rings.

Self-Assembly of Urea (B33335) Derivatives into Gelators and Polymeric Structures

Urea derivatives are well-known for their ability to act as low-molecular-weight gelators (LMWGs). tue.nl They can self-assemble in various solvents to form three-dimensional fibrous networks that immobilize the solvent, resulting in the formation of a gel. This self-assembly process is typically driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. tue.nl The resulting supramolecular polymers are responsive to external stimuli such as temperature and pH. nih.gov

The amphiphilic nature of this compound, with its polar urea and hydroxyl groups and nonpolar ethyl and phenyl groups, makes it a candidate for forming such gel-like structures in appropriate solvents. Minimal changes in the molecular structure of urea-based gelators can significantly impact their self-assembly behavior and the properties of the resulting gels. tue.nl

Influence of Tautomerism and Conformational Isomerism on Self-Assembly

Furthermore, the 2-hydroxyphenyl group can exhibit tautomerism, potentially existing in equilibrium with its keto form. While the phenolic form is generally more stable, environmental factors such as solvent polarity or the presence of metal ions could influence this equilibrium. Any shift in the tautomeric equilibrium would significantly alter the hydrogen bonding patterns and the potential for metal coordination, thereby impacting the self-assembly process.

Interactive Data Table: Properties of Related Urea Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Observed Interactions/Properties | Reference |

| 3-tert-Butyl-1-(3-hydroxyphenyl)urea (B11947072) | C₁₁H₁₆N₂O₂ | tert-Butyl group, 3-hydroxyphenyl group | Crystal packing stabilized by hydrogen bonding and van der Waals forces. | researchgate.net |

| 1,3 bis(p-hydroxyphenyl)urea | C₁₃H₁₂N₂O₃ | Two p-hydroxyphenyl groups | Symmetrical urea derivative, characterized by spectroscopic methods. | univpancasila.ac.id |

| N,N'-diphenylurea | C₁₃H₁₂N₂O | Two phenyl groups | Adopts a trans,trans conformation, forms π-stacked arrays. | nih.gov |

| Aliphatic N,N'-linked oligoureas | Varies | Multiple urea linkages in an aliphatic chain | Adopt helical secondary structures stabilized by hydrogen bonds. | nih.gov |

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it a compelling candidate for studies in host-guest chemistry and molecular recognition. The urea group is a powerful motif for forming strong and directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. nih.govnih.govresearchgate.net This capability is central to its interaction with various host molecules and biological targets. nih.gov

Urea is well-known for its ability to form crystalline inclusion compounds, or clathrates, where guest molecules are entrapped within channels of a hydrogen-bonded urea host lattice. youtube.comacs.org These clathrates typically form with linear alkanes or their derivatives as guests, which fit snugly within the channels of the hexagonal urea framework. acs.org The formation of these structures is a cooperative process, stabilized by van der Waals interactions between the host and guest.

While specific studies on clathrate formation by this compound are not documented, its urea functionality suggests a potential to participate in similar supramolecular assemblies. However, the bulky 2-hydroxyphenyl and ethyl substituents would likely disrupt the regular packing required for the classic hexagonal urea clathrate structure. It is conceivable that under specific conditions or with appropriate co-formers, it could form novel clathrate-like structures or participate as a guest in clathrates formed by other hosts. The planarity of the urea group is a key factor in forming the extended hydrogen-bonded networks necessary for such structures. researchgate.net

The encapsulation of phenylurea derivatives by macrocyclic hosts such as cyclodextrins and cucurbiturils is a well-explored area of supramolecular chemistry. nih.govuct.ac.zaresearchgate.netacs.orgresearchgate.net These studies provide a strong basis for predicting the behavior of this compound with these hosts.

Cyclodextrins: Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are known to form inclusion complexes with a variety of guest molecules, including phenylurea herbicides, by encapsulating the hydrophobic phenyl ring within their cavity. nih.govuct.ac.zaresearchgate.net For instance, studies with phenylurea herbicides like monuron (B1676734) and diuron (B1670789) have shown that the aromatic ring of the guest enters the CD cavity, leading to the formation of stable 1:1 complexes. nih.govresearchgate.net The stability of these complexes is influenced by the size of the CD cavity and the substituents on the phenylurea.

For this compound, it is expected that the 2-hydroxyphenyl group would be encapsulated within the cavity of a β-cyclodextrin, which is of a suitable size for aromatic guests. The ethyl group and the urea moiety would likely be positioned near the rim of the cyclodextrin. The presence of the hydroxyl group on the phenyl ring could lead to hydrogen bonding interactions with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the inclusion complex. nih.gov

Cucurbiturils: Cucurbit[n]urils (CB[n]) are macrocyclic hosts with a hydrophobic cavity and two carbonyl-fringed portals. wikipedia.orgrsc.org They are known to form highly stable inclusion complexes with a variety of guest molecules, particularly those with cationic or hydrophobic moieties. researchgate.netnih.govresearchgate.net The encapsulation of benzimidazole (B57391) derivatives, which share structural similarities with the phenylurea scaffold, has been systematically studied with cucurbit acs.orguril (CB acs.org). nih.gov

The hydrophobic phenyl ring of this compound would be the primary site for encapsulation within the CB[n] cavity. The stability of such a complex would depend on the size of the cucurbituril, with CB acs.org being a likely candidate to accommodate the phenyl group. The urea and ethyl groups would likely reside near the portals, potentially engaging in hydrogen bonding or cation-dipole interactions.

Table 1: Predicted Host-Guest Interactions of this compound

| Host Molecule | Probable Guest Moiety Encapsulated | Potential Stabilizing Interactions |

| β-Cyclodextrin | 2-Hydroxyphenyl ring | Hydrophobic interactions, Hydrogen bonding between guest -OH and host -OH groups |

| Cucurbit acs.orguril | 2-Hydroxyphenyl ring | Hydrophobic interactions, Ion-dipole interactions with carbonyl portals |

In addition to the hydrophobic effect, other non-covalent interactions contribute to the stability of the host-guest complex:

Van der Waals forces: These are attractive forces between the encapsulated guest and the inner walls of the host cavity.

Hydrogen bonding: The urea moiety and the hydroxyl group of this compound can form hydrogen bonds with the functional groups on the rim of the host molecule, such as the hydroxyl groups of cyclodextrins or the carbonyl portals of cucurbiturils. nih.govnih.gov

Ion-dipole interactions: In the case of cucurbiturils, the electron-rich carbonyl portals can engage in favorable ion-dipole interactions with the partially positive atoms of the guest molecule. nih.gov

Selective binding and molecular recognition are hallmarks of host-guest chemistry, arising from the complementary nature of the host and guest in terms of size, shape, and chemical functionality. nih.gov The urea functionality plays a crucial role in the molecular recognition capabilities of its derivatives due to its ability to form specific and directional hydrogen bonds. nih.govnih.govrsc.org

The selective binding of this compound to a particular host would be governed by several factors:

Size and Shape Complementarity: The host cavity must be large enough to accommodate the 2-hydroxyphenyl group but not so large that van der Waals interactions are weakened. The specific substitution pattern on the phenyl ring can also influence the fit.

Directional Hydrogen Bonding: The urea moiety can act as a recognition site, forming specific hydrogen bond patterns with complementary functional groups on the host. For example, tripodal urea-based receptors have been designed for the selective recognition of anions through multiple hydrogen bonds. nih.gov

In biological systems, the molecular recognition of urea derivatives is fundamental to their mechanism of action. For example, diaryl ureas are known to be potent inhibitors of protein kinases, where the urea moiety forms key hydrogen bonds within the ATP binding site. acs.org The specific interactions of the aryl groups with hydrophobic pockets of the enzyme contribute to the selectivity of these inhibitors. acs.org By analogy, the molecular recognition of this compound by a biological receptor would involve a combination of hydrogen bonding from the urea and hydroxyl groups and hydrophobic interactions of the phenyl and ethyl groups.

Coordination Chemistry and Ligand Properties

Binding Modes of 1-Ethyl-3-(2-hydroxyphenyl)urea as a Ligand

The multifunctional nature of this compound allows for several potential binding modes when interacting with metal ions. These modes are primarily dictated by the electronic and steric environment of the metal center and the reaction conditions.

Coordination through Urea (B33335) Carbonyl Oxygen and Nitrogen Atoms

The urea moiety itself is a versatile coordinating group. The carbonyl oxygen possesses lone pairs of electrons, making it a primary site for coordination to a metal ion. This interaction is common for urea and its derivatives. nih.gov Furthermore, the nitrogen atoms of the urea group can also participate in coordination. While the nitrogen adjacent to the ethyl group is a potential donor, the nitrogen attached to the phenyl ring can also be involved in binding. In some instances, N-arylureas have been shown to act as monodentate N-bound ureate ligands. nih.gov

Role of Hydroxyl Group in Chelation (e.g., Phenol-Oxygen)

The presence of the hydroxyl group in the ortho position of the phenyl ring is crucial for the chelating ability of the ligand. Deprotonation of this phenolic hydroxyl group creates a phenolate (B1203915) oxygen, which is a strong coordinating agent. This allows the ligand to act as a bidentate or even a tridentate ligand, forming stable chelate rings with the metal ion. The simultaneous coordination of the phenolate oxygen and one of the atoms from the urea group (either the carbonyl oxygen or a nitrogen atom) results in the formation of a stable five- or six-membered chelate ring, which enhances the stability of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related ligands, such as N-(2-hydroxyphenyl)urea (HPU). These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Copper(II) complexes)

Research on the closely related N-2-hydroxyphenyl urea (HPU) has demonstrated its ability to form complexes with a range of transition metals, including copper(II), nickel(II), zinc(II), cobalt(II), and manganese(II). nih.gov The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal(II) salt in an appropriate solvent. nih.gov

The characterization of these complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative for determining the coordination mode. A shift in the C=O stretching frequency of the urea group can indicate its involvement in bonding. Similarly, changes in the vibrational frequencies associated with the phenolic C-O and N-H groups can confirm their participation in complexation. Electronic spectral data provide insights into the geometry of the metal complexes, while magnetic susceptibility measurements help in determining the electronic configuration and spin state of the metal ion. nih.gov

Table 1: Characterization Data for Metal Complexes of N-2-hydroxyphenyl urea (HPU) Data extrapolated from studies on the analogous N-2-hydroxyphenyl urea (HPU). nih.gov

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |

| [Cu(HPU)₂] | Greenish-blue | 10.5 | 1.85 |

| [Ni(HPU)₂] | Green | 12.2 | 3.10 |

| [Co(HPU)₂] | Pink | 11.8 | 4.95 |

| [Zn(HPU)₂] | White | 14.0 | Diamagnetic |

| [Mn(HPU)₂] | Light pink | 13.5 | 5.80 |

Main Group Metal Complexes

Information regarding the synthesis and characterization of main group metal complexes with this compound is scarce in the scientific literature. However, the versatile coordination nature of the ligand suggests its potential to form stable complexes with main group elements. For instance, dithiocarbamate (B8719985) ligands, which share some functional similarities with urea derivatives, are known to form stable complexes with lead(II). orientjchem.org The synthesis of such complexes would likely involve the reaction of the deprotonated ligand with a suitable main group metal salt. Characterization would rely on techniques such as NMR and IR spectroscopy to elucidate the structure and bonding.

Applications in Materials Science and Technology Non Biological Focus

Polymer Chemistry Applications

Monomers for Polymer Synthesis (e.g., Polyureas)

Polyureas are a class of polymers typically synthesized from the reaction of an isocyanate component and an amine component. sphinxsai.com The urea (B33335) linkage is a key feature of these materials. researchgate.net While various urea-containing compounds can act as monomers, research literature does not specifically identify 1-Ethyl-3-(2-hydroxyphenyl)urea as a monomer for polyurea synthesis. sphinxsai.comresearchgate.net The synthesis of polyureas often involves diisocyanates and diamines, and alternative, isocyanate-free routes using urea with diamines are also being explored. researchgate.net However, no located studies or datasets detail the polymerization reactions or resulting polymer properties for this compound.

Modifiers for Resins (e.g., Urea-Formaldehyde Resins)

Urea-formaldehyde (UF) resins are widely used thermosetting polymers. ontosight.ai The modification of these resins is an active area of research to improve properties like hydrolytic stability and reduce formaldehyde (B43269) emissions. researchgate.netresearchgate.net Modifiers can be incorporated into the polymer structure. researchgate.net For instance, ethylated urea-ether has been studied as a modifier to increase hydrophobicity and flexibility in UF resins. researchgate.net However, no available studies document the use of this compound as a modifier for urea-formaldehyde resins or any other resin systems.

Plasticizers and Property Enhancers for Polymeric Materials

Plasticizers are additives that increase the flexibility and workability of materials by reducing the intermolecular forces between polymer chains. conicet.gov.ar Urea, due to its ability to form hydrogen bonds, has been investigated as an effective plasticizer, particularly for starch-based bioplastics, often in combination with other substances like glycerol (B35011) or ethanolamine. researchgate.netresearchgate.netd-nb.info It can lower the glass transition temperature and enhance mechanical properties. conicet.gov.ar Despite the known plasticizing effects of urea in certain polymers, there is no specific research available that evaluates this compound for its efficacy as a plasticizer or property enhancer in any polymeric materials.

Development of Advanced Materials

Supramolecular Polymers and Self-Healing Materials

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. tue.nl This property is harnessed to build supramolecular polymers and hydrogels. tue.nlnih.gov A significant application of this is in the development of self-healing materials. Certain hindered urea bonds can be designed to be dynamic, allowing them to reversibly break and reform, which imparts a self-healing capability to the polymer network at low temperatures without the need for a catalyst. researchgate.netillinois.edu For example, polymers incorporating 1-(tert-butyl)-1-ethylurea (TBEU) have demonstrated autonomous repairing properties. researchgate.netillinois.edu While this highlights the potential of substituted ureas, no studies were found that specifically utilize or report on the properties of this compound in the context of supramolecular polymers or self-healing materials.

Catalytic Applications (Non-Biological)

Urea and thiourea (B124793) derivatives have emerged as a significant class of metal-free organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgnih.gov These catalysts activate substrates by acting as hydrogen-bond donors, effectively performing "partial protonation" to increase the electrophilicity of the substrate. wikipedia.org The core principle involves the two N-H protons of the urea group forming a bidentate, clamp-like complex with an electron-rich center on the substrate, such as a carbonyl oxygen. wikipedia.orgnih.gov

This compound possesses the essential features of a hydrogen-bonding organocatalyst. The acidity of the urea N-H protons, and thus the catalytic activity, is modulated by the electronic nature of the substituents. nih.gov The electron-withdrawing character of the phenyl ring enhances the hydrogen-bond donor strength of the urea protons. This allows the molecule to catalyze a variety of organic transformations, such as Friedel-Crafts alkylations, epoxidations, and condensation reactions, which are susceptible to general acid catalysis. researchgate.netresearchgate.netnih.gov

The 2-hydroxyphenyl group plays a dual role. Its electron-withdrawing nature can further increase the acidity of the adjacent N-H proton. However, the potential for intramolecular hydrogen bonding between the phenolic proton and the urea carbonyl could reduce the availability of the urea N-H groups for intermolecular binding with the substrate. This conformational constraint could be a critical factor in determining its catalytic efficiency and selectivity compared to other aryl ureas.

The challenge of separating homogeneous organocatalysts from reaction products can be overcome by immobilizing them onto solid supports, creating heterogeneous catalysts. Urea derivatives have been successfully incorporated into porous materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs) to create efficient and recyclable catalytic systems. nih.govrsc.org

This compound is a suitable candidate for integration into such heterogeneous platforms. It can be chemically bonded to a polymer or framework backbone through its phenyl ring or hydroxyl group. Once integrated, the urea moiety acts as a catalytically active hydrogen-bond-donating site. nih.gov Urea-rich POPs have demonstrated excellent performance as catalysts for reactions like the Knoevenagel condensation by providing a high density of hydrogen-bonding sites that activate the reactants. rsc.org The defined pore structure of these materials can also impart size and shape selectivity to the catalytic process. The stability and reusability of such urea-based heterogeneous catalysts make them a sustainable alternative to traditional systems. rsc.org

Table 2: Comparison of Catalytic Systems Employing Urea Derivatives